molecular formula C15H22BNO4S B2998262 N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide CAS No. 2377607-54-8

N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No. B2998262
M. Wt: 323.21
InChI Key: VXBCHEKUSGLLGR-UHFFFAOYSA-N
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Description

“N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide” is an organic compound with borate and sulfonamide groups . It has a molecular weight of 323.21 .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . A five-step substitution reaction was used to obtain a similar boronic acid derivative .


Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .


Chemical Reactions Analysis

The compound is an important intermediate in organic synthesis, especially in the intermediates often used in boronic acid compounds . It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 323.21 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.

Scientific Research Applications

Selective Inhibition of Cyclooxygenase-2

A research study explored the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, demonstrating their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a target for anti-inflammatory and analgesic drugs. By modifying the ortho position to the sulfonamide group on the phenyl ring, researchers were able to preserve COX-2 potency while significantly increasing COX1/COX-2 selectivity. This led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, currently in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain treatment (Hiromasa Hashimoto et al., 2002).

properties

IUPAC Name

N-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-7-5-6-8-13(12)22(18,19)17-11-9-10-11/h5-8,11,17H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBCHEKUSGLLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

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